2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester
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Overview
Description
2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester are organic compounds in chemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . It is involved in the protodeboronation of pinacol boronic esters This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
The compound is relatively stable, readily prepared, and generally environmentally benign , making it a suitable reagent for SM coupling conditions .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using the compound for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is a type of organoboron compound, which are known for their significant utility in asymmetric synthesis . It is a boronic ester, a class of compounds that are highly valuable building blocks in organic synthesis . The compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .
Cellular Effects
For instance, a reactive oxygen species (ROS)-responsive drug delivery system was developed using phenylboronic acid pinacol ester .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in Suzuki–Miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-3-cyano-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phenol derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylboronic esters.
Scientific Research Applications
2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-Methoxy-3-cyano-5-fluorophenylboronic Acid Pinacol Ester
- 2-Benzyloxy-3-cyano-4-fluorophenylboronic Acid Pinacol Ester
Uniqueness: 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is unique due to the presence of the benzyloxy group, which enhances its reactivity and stability. The cyano and fluorine substituents further contribute to its distinct chemical properties, making it a versatile reagent in various synthetic applications.
Properties
IUPAC Name |
5-fluoro-2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BFNO3/c1-19(2)20(3,4)26-21(25-19)17-11-16(22)10-15(12-23)18(17)24-13-14-8-6-5-7-9-14/h5-11H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRRMYPFEVEYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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